Nodakenetin
Nodakenetin
Nodakenetin is a marmesin with R-configuration. It has a role as a plant metabolite, a rat metabolite and a xenobiotic metabolite. It is an enantiomer of a (+)-marmesin.
Brand Name:
Vulcanchem
CAS No.:
495-32-9
VCID:
VC0021329
InChI:
InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
SMILES:
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Molecular Formula:
C14H14O4
Molecular Weight:
246.26 g/mol
Nodakenetin
CAS No.: 495-32-9
Reference Standards
VCID: VC0021329
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
CAS No. | 495-32-9 |
---|---|
Product Name | Nodakenetin |
Molecular Formula | C14H14O4 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1 |
Standard InChIKey | FWYSBEAFFPBAQU-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O |
SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O |
Canonical SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O |
Appearance | Powder |
Description | Nodakenetin is a marmesin with R-configuration. It has a role as a plant metabolite, a rat metabolite and a xenobiotic metabolite. It is an enantiomer of a (+)-marmesin. |
Synonyms | 2-(2-Hydroxy-2-propanyl)-2,3-dihydro-7H-furo(3,2-g)chromen-7-one marmesin marmesin, (R)-isomer nodakenetin |
PubChem Compound | 26305 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume